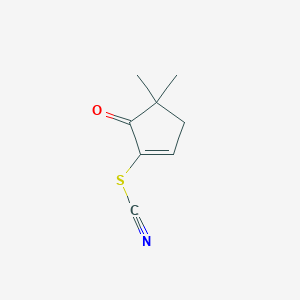
Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester is a chemical compound with the molecular formula C8H9NOS. It is known for its unique structure, which includes a thiocyanate group attached to a cyclopentenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester typically involves the reaction of 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopentenone ring can also interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, 4-hydroxy-3,5-dimethylphenyl ester: Another ester of thiocyanic acid with a different aromatic ring structure.
Isothiocyanic acid derivatives: Compounds with a similar thiocyanate group but different structural frameworks.
Uniqueness
Thiocyanic acid, 4,4-dimethyl-5-oxo-1-cyclopenten-1-yl ester is unique due to its combination of a thiocyanate group and a cyclopentenone ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiocyanate esters .
Properties
CAS No. |
143278-03-9 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
(4,4-dimethyl-5-oxocyclopenten-1-yl) thiocyanate |
InChI |
InChI=1S/C8H9NOS/c1-8(2)4-3-6(7(8)10)11-5-9/h3H,4H2,1-2H3 |
InChI Key |
DTCVJEQCVQHNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C1=O)SC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















